methyl 5-amino-1-methyl-1H-imidazole-2-carboxylate
Description
Methyl 5-amino-1-methyl-1H-imidazole-2-carboxylate is a substituted imidazole derivative featuring a methyl ester group at position 2, a methyl substituent at position 1 (N-methylation), and an amino group at position 4. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive amino and ester functionalities. Its structure enables diverse chemical modifications, making it valuable for developing kinase inhibitors, antimicrobial agents, and coordination complexes .
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 5-amino-1-methylimidazole-2-carboxylate |
InChI |
InChI=1S/C6H9N3O2/c1-9-4(7)3-8-5(9)6(10)11-2/h3H,7H2,1-2H3 |
InChI Key |
ZRECYPWNMBJCOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves multi-step reactions starting from simpler imidazole derivatives. The common approach includes:
- Formation of the imidazole ring with appropriate substituents.
- Introduction of the methyl group at the 1-position.
- Selective functionalization to install the amino group at the 5-position.
- Esterification or direct use of methyl ester precursors at the 2-position.
This sequence often involves condensation reactions, nitration followed by reduction, or direct amination strategies.
Preparation via Nitration and Reduction Route
A common synthetic route involves:
- Starting Material: Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate.
- Nitration: Introduction of the nitro group at the 5-position of methyl 1-methylimidazole-2-carboxylate by nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselectivity.
- Reduction: The nitro group is subsequently reduced to the amino group using catalytic hydrogenation (e.g., hydrogen gas with a palladium or Raney nickel catalyst) or chemical reductants like iron powder in acidic media.
This two-step nitration-reduction method is efficient and widely used to obtain the amino-substituted imidazole derivative with high purity.
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nitration | HNO3/H2SO4, 0–5°C | Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate |
| 2 | Reduction | H2, Pd/C or Raney Ni, ethanol or Fe/HCl | This compound |
Alternative Synthetic Routes
Other synthetic methods include:
- Direct Amination: Reaction of methyl 1-methylimidazole-2-carboxylate derivatives with ammonia or amine sources under nucleophilic substitution conditions to introduce the amino group at the 5-position.
- Cyclization Approaches: Multi-component reactions involving formamide derivatives, cyanamide, or other nitrogen sources to build the imidazole ring with the amino and ester substituents already incorporated.
For example, in patent CN110746459A, imidazole derivatives are synthesized by reacting appropriate intermediates such as 1-methyl-2-nitro-1H-imidazole-5-methanol with amine derivatives, followed by functional group transformations to yield amino-substituted imidazoles.
Reaction Conditions and Optimization
Temperature and Solvent Effects
- Nitration reactions require low temperatures (0–5°C) to ensure regioselectivity and to prevent over-nitration or decomposition.
- Reduction steps are generally performed at room temperature to mild heating (25–60°C) in protic solvents like ethanol or methanol to facilitate hydrogen uptake or chemical reduction.
- Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be used in some steps to enhance solubility and reaction rates, especially in direct amination or multi-component reactions.
Catalysts and Reagents
- Catalytic hydrogenation uses Pd/C or Raney nickel catalysts.
- Chemical reductants include iron powder in acidic media or sodium dithionite.
- For nitration, mixed acid systems (HNO3/H2SO4) are standard.
- Bases like sodium carbonate or potassium carbonate are used to neutralize reaction mixtures or adjust pH during workup.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration-Reduction | Methyl 1-methylimidazole-2-carboxylate | HNO3/H2SO4 (nitration), H2/Pd-C (reduction) | 0–5°C nitration; RT reduction | 70–85 | High regioselectivity; widely used |
| Direct Amination | Methyl 1-methylimidazole-2-carboxylate | NH3 or amine source, base | 50–80°C, polar aprotic solvent | 50–65 | Requires careful control to avoid side reactions |
| Multi-component Cyclization | Formamide derivatives, cyanamide | NaH, methyl formate, reflux | Room temp to reflux | 60–75 | Patent-based method; scalable |
Research Discoveries and Optimization Studies
- Recent studies focus on optimizing nitration conditions to improve regioselectivity and yield, employing temperature control and stoichiometric adjustments.
- Catalytic systems for reduction have been refined to minimize over-reduction or side reactions, with Raney nickel providing cost-effective alternatives to Pd/C.
- Multi-component one-pot syntheses have been explored to reduce steps and improve atom economy, using sodium hydride and methyl formate for cyclization and ester formation.
- Analytical methods such as TLC, NMR, and HPLC are used extensively to monitor reaction progress and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 5-amino-1-methyl-1H-imidazole-2-carboxylate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Methyl 5-amino-1-methyl-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-amino-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Comparable Imidazole Derivatives
Key Observations:
- Ester Group Variations: Replacing the methyl ester (COOMe) with ethyl (COOEt) increases molecular weight and lipophilicity, as seen in the ethyl 2-amino-1-methyl derivative .
- Amino vs. Nitro/Chloro Groups: The amino group at position 5 (target compound) confers nucleophilic reactivity, whereas nitro () and chloro () substituents are electrophilic, directing distinct synthetic pathways .
- N-Methylation: The 1-methyl group in the target compound and its ethyl analog () enhances stability by preventing tautomerization, unlike non-methylated derivatives like ethyl 5-ethyl-1H-imidazole-2-carboxylate .
Biological Activity
Methyl 5-amino-1-methyl-1H-imidazole-2-carboxylate is an organic compound recognized for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 170.18 g/mol. The compound features a five-membered imidazole ring with two nitrogen atoms, an amino group, and a carboxylate ester, which contribute to its chemical reactivity and biological properties. Its CAS number is 1517999-26-6, and it is soluble in various solvents, making it suitable for chemical synthesis and biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can function as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking substrate binding and subsequent catalytic activity. This mechanism is crucial in various metabolic and signaling pathways.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. However, specific data on its efficacy remains limited and requires further exploration.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways involving histidine biosynthesis. This inhibition could have implications for metabolic disorders .
- Antioxidant Activity : Some studies indicate that compounds with similar structures may possess antioxidant properties, although specific data on this compound is still emerging.
Table 1: Summary of Biological Activities
Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research indicates that further in vitro studies are necessary to elucidate the specific biological mechanisms and efficacy of this compound.
- Comparative Studies : Comparative analysis with similar compounds suggests that the unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a candidate for further drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 5-amino-1-methyl-1H-imidazole-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of imidazole derivatives often involves cyclization reactions or functional group modifications. For example, manganese(IV) oxide in dichloromethane has been used to oxidize imidazole precursors with 85% yield . Alternatively, Ru-based catalysts under mild conditions (50°C, aqueous/organic solvent systems) can achieve 70% yield . Key variables include catalyst selection, solvent polarity, and reaction time. Researchers should optimize these parameters using Design of Experiments (DoE) to balance efficiency and purity.
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodological Answer : Use a combination of techniques:
- NMR : - and -NMR to confirm substituent positions (e.g., methyl and amino groups) and rule out regioisomers .
- IR Spectroscopy : Identify characteristic stretches (e.g., ester C=O at ~1700 cm, NH at ~3300 cm) .
- Elemental Analysis : Verify stoichiometry (C, H, N) to ensure no residual solvents or byproducts .
Q. What are the stability considerations for this compound under storage?
- Methodological Answer : Imidazole derivatives with amino and ester groups are sensitive to hydrolysis and oxidation. Store under inert gas (N) at –20°C in anhydrous solvents (e.g., DMF or DMSO). Monitor degradation via periodic HPLC analysis, as described for structurally similar compounds .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for modifying the amino or ester groups?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction intermediates and transition states. For example, ICReDD’s approach integrates reaction path searches with experimental validation to identify energy barriers for functional group transformations (e.g., amidation or hydrolysis) . Tools like Gaussian or ORCA are recommended, with solvent effects modeled using COSMO-RS.
Q. What strategies resolve contradictions in catalytic efficiency data for imidazole-based reactions?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst loading). Systematic analysis includes:
- Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions .
- In Situ Spectroscopy : Monitor reaction progress via Raman or UV-vis to detect intermediate species .
- Cross-Validation : Reproduce results using alternative catalysts (e.g., MnO vs. Ru-complexes) .
Q. How can this compound serve as a precursor for bioactive heterocycles?
- Methodological Answer : The amino and ester groups enable diverse derivatization:
- Amide Formation : Couple with carboxylic acids using EDC/HOBt .
- Cyclocondensation : React with aldehydes to form fused imidazo[1,2-a]pyridines, a scaffold with antimicrobial activity .
- Metal Coordination : Explore coordination chemistry with transition metals (e.g., Cu, Ru) for catalytic or photophysical applications .
Data Contradiction and Reproducibility
Q. Why do reported yields vary for similar imidazole syntheses, and how can reproducibility be improved?
- Methodological Answer : Variations often stem from:
- Impurity in Starting Materials : Use HPLC-grade reagents and verify purity via LC-MS .
- Oxygen Sensitivity : Conduct reactions under Schlenk line conditions for air-sensitive steps .
- Scale Effects : Optimize mixing and heat transfer for larger batches using microreactors .
Experimental Design and Optimization
Q. What statistical approaches are recommended for optimizing multi-step syntheses of this compound?
- Methodological Answer : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading, solvent ratio). For example, a Central Composite Design (CCD) can identify optimal conditions for high-yield steps while minimizing side reactions .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Waste Management : Segregate waste in labeled containers for professional disposal, as imidazole derivatives may generate toxic byproducts .
- Ventilation : Use fume hoods for reactions releasing volatile intermediates (e.g., methyl esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
